![molecular formula C10H12Br2O B594488 2,4-Dibromo-1-tert-butoxybenzene CAS No. 1261988-70-8](/img/structure/B594488.png)
2,4-Dibromo-1-tert-butoxybenzene
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Overview
Description
“2,4-Dibromo-1-tert-butoxybenzene” is a chemical compound with the molecular formula C10H12Br2O . It has a molecular weight of 308.01 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-1-tert-butoxybenzene” is1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“2,4-Dibromo-1-tert-butoxybenzene” has a molecular weight of 308.01 . It is typically stored in a refrigerated environment .Scientific Research Applications
Electrochemical Properties and Battery Applications :
- 2,5-Di-tert-butyl-1,4-dimethoxybenzene, a compound structurally related to 2,4-Dibromo-1-tert-butoxybenzene, is used as a redox shuttle for overcharge protection in lithium-ion batteries. Its degradation pathway at high potentials is crucial for understanding its stability in battery applications (Chen & Amine, 2007).
Synthesis and Chemical Reactions :
- Compounds like p-Di-t-butoxybenzene and derivatives of 2,4-Dibromo-1-tert-butoxybenzene have been synthesized and studied for their unique physical properties, highlighting their importance in organic chemistry (Carman, Kanizaj, & Taylor, 1997).
- The synthesis of 1-butoxy-4-nitrobenzene under a new multi-site phase-transfer catalyst, involving a related compound, demonstrates innovative approaches in chemical synthesis (Harikumar & Rajendran, 2014).
Material Science and Polymer Applications :
- Research on polymers derived from substances like 4-tert-butylcatechol, which shares functional groups with 2,4-Dibromo-1-tert-butoxybenzene, contributes to the development of new materials with specific thermal and solubility properties (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Methodology Development :
- The bromination of 1,4-Di-tert.Butylbenzene, similar to the synthesis of 2,4-Dibromo-1-tert-butoxybenzene, sheds light on the methods and reactions crucial for developing new chemical compounds (Baas & Wepster, 2010).
Spectroelectrochemical Studies for Battery Technology :
- Spectroelectrochemical studies on similar molecules like 2,5-Di-tert-butyl-l,4-dimethoxybenzene provide insights into the redox chemistry of these compounds, which is crucial for their application in lithium-ion battery technology (Moshurchak, Buhrmester, & Dahn, 2005).
Organic Transformations and Derivative Synthesis :
- 1,2-Dibromobenzenes, closely related to 2,4-Dibromo-1-tert-butoxybenzene, are valuable in organic transformations, especially in reactions forming benzynes, highlighting the utility of such compounds in complex organic syntheses (Diemer, Leroux, & Colobert, 2011).
Stability Studies for Lithium-Ion Batteries :
- Stability studies of compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene provide insights into the stability of redox shuttles like 2,4-Dibromo-1-tert-butoxybenzene in lithium-ion batteries, which is vital for their safe and effective use (Zhang et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2,4-Dibromo-1-tert-butoxybenzene is the benzylic position of alkylbenzenes . This position is particularly reactive due to its resonance stabilization .
Mode of Action
2,4-Dibromo-1-tert-butoxybenzene interacts with its targets through a free radical reaction . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Dibromo-1-tert-butoxybenzene is the bromination of the benzylic carbon . This process weakens the C-H bonds at the benzylic position, allowing for the formation of benzylic halides under radical conditions .
Result of Action
The result of the action of 2,4-Dibromo-1-tert-butoxybenzene is the formation of a brominated compound at the benzylic position . This can lead to further reactions, such as nucleophilic substitution or oxidation .
properties
IUPAC Name |
2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZCQTTXZQWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682192 |
Source
|
Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-70-8 |
Source
|
Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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